![molecular formula C13H10N2 B095863 4-Methylbenzo[c]cinnoline CAS No. 19174-78-8](/img/structure/B95863.png)
4-Methylbenzo[c]cinnoline
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 4-methylbenzo[h]cinnoline, has been described in a study . The process involves the cyclization of naphthylamidrazones in the presence of polyphosphoric acid (PPA), which directly produces the target benzo[h]cinnolines. This one-pot synthesis involves intramolecular Friedel–Crafts acylation followed by instant elimination under heating conditions .
Scientific Research Applications
Photochemical Cyclodehydrogenation : 4-Methylbenzo[c]cinnoline has been produced from substituted azobenzenes through photochemical cyclodehydrogenation. This process seems to involve photochemical disproportionation, with rearrangement products of corresponding hydrazobenzenes also formed (Badger, Drewer, & Lewis, 1963).
Synthesis and Molecular Docking : Novel 4-Methylbenzo[h]cinnolines have been synthesized and evaluated as potential inhibitors of tubulin polymerization. These derivatives indicate potential pharmacological applications, especially in cancer research (Mahmoud et al., 2022).
Mechanism of Carbazole Formation : Studies on the photochemical formation of carbazole from benzo[c]cinnoline reveal 5,6-Dihydrobenzo[c]cinnoline as an intermediate. This research enhances understanding of the photo-induced carbazole formation mechanism (Inoue, Hiroshima, & Miyazaki, 1979).
Topoisomerase I-Targeting Anticancer Agents : Substituted dibenzo[c,h]cinnolines, aza analogues of benzo[i]phenanthridines, show significant topoisomerase I-targeting activity and cytotoxicity, indicating their potential as anticancer agents (Yu et al., 2003).
Electroanalytical Studies : The faradaic impedance of the redox system benzo[c]cinnoline-dihydrobenzo[c]cinnoline in aqueous medium has been studied, providing insights into the electrochemical properties of these compounds (Lelièvre, Plichon, & Laviron, 1980).
Anti-Malarial and Anti-Microbial Activity : 4-Methyl-3-(5-(substituted phenyl)-4, 5-dihydro-1H-Pyrazol-3-yl) Cinnoline-6-Sulfonamide derivatives have shown significant in vitro anti-malarial and anti-bacterial activities, suggesting their potential as anti-microbial agents (Unnissa, Nisha, & Reddy, 2015).
Future Directions
Cinnoline-based molecules, which would include 4-Methylbenzo[c]cinnoline, are being studied for their potential pharmacological significance . The development of cinnoline-based molecules is seen as a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
properties
IUPAC Name |
4-methylbenzo[c]cinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-15-13(9)11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVITDCORELIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.